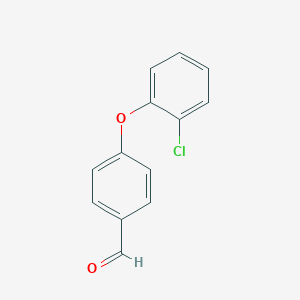

4-(2-Chlorophenoxy)benzaldehyde

描述

Contextualization of Benzaldehyde (B42025) Derivatives in Chemical Research

Benzaldehyde and its derivatives represent a cornerstone class of compounds in organic chemistry. Serving as fundamental reactants and intermediates, these aromatic aldehydes are pivotal in the synthesis of a vast array of new chemical entities. Their versatility allows them to participate in numerous chemical reactions, making them indispensable in the chemical industry for creating products ranging from pharmaceuticals to dyes and polymers. The study of benzaldehyde derivatives continues to be a vibrant area of research, as scientists explore new synthetic methodologies and applications for these versatile molecules. sigmaaldrich.com

Significance of Phenoxy-Substituted Benzaldehydes in Organic Synthesis

Within the broader family of benzaldehyde derivatives, those bearing a phenoxy substituent are of particular interest. The diaryl ether linkage is a common structural motif found in many natural products and biologically active compounds. Phenoxy-substituted benzaldehydes, such as m-phenoxy benzaldehyde, are crucial intermediates in the production of high-efficiency, low-toxicity pyrethroid pesticides. hmdb.ca Furthermore, the synthesis of these ether-linked aldehydes, often achieved through methods like the Williamson ether synthesis or Ullmann condensation, is a significant focus in synthetic organic chemistry. nih.govwikipedia.org These compounds serve as valuable building blocks, with the aldehyde group providing a reactive site for further molecular elaboration. walisongo.ac.id

Specific Research Focus on 4-(2-Chlorophenoxy)benzaldehyde within Chemical Sciences

While the broader class of phenoxy benzaldehydes is well-established, the specific isomer this compound represents a more niche area of study. Its unique substitution pattern, with a chloro group in the ortho position of the phenoxy ring and the aldehyde at the para position of the central benzene (B151609) ring, dictates its specific chemical properties and reactivity. Research on this compound focuses on its synthesis from available precursors and its potential use as an intermediate in the creation of more complex molecules for various scientific investigations. Its structural isomers, such as 2-(4-chlorophenoxy)benzaldehyde (B53968) and 3-(4-chlorophenoxy)benzaldehyde, are also subjects of chemical interest, each with distinct properties and synthetic pathways. sigmaaldrich.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

4-(2-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWBQHZLDLXBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440778 | |

| Record name | 4-(2-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158771-11-0 | |

| Record name | 4-(2-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies

Established Synthetic Pathways for 4-(2-Chlorophenoxy)benzaldehyde

The primary approaches to synthesizing this compound hinge on two key transformations: the formation of the diaryl ether bond and the incorporation or modification of the benzaldehyde (B42025) moiety.

The ether bridge between the two aromatic rings is a critical structural feature. Its synthesis is typically achieved through nucleophilic substitution or transition metal-catalyzed coupling reactions.

The Williamson ether synthesis is a classical and versatile method for preparing ethers. masterorganicchemistry.comyoutube.comkhanacademy.orgchem-station.comyoutube.com In the context of this compound, this would typically involve the reaction of a phenoxide with an aryl halide. For instance, the sodium or potassium salt of 4-hydroxybenzaldehyde (B117250) can be reacted with 1-chloro-2-halobenzene. The reaction is an SN2 type, where the phenoxide ion acts as the nucleophile, displacing the halide from the other aromatic ring. masterorganicchemistry.comchem-station.com The efficiency of this reaction is best with primary alkyl halides, but it can be adapted for aryl halides under specific conditions, often requiring polar aprotic solvents like DMF or acetonitrile (B52724) to facilitate the reaction. chem-station.com

A related approach involves the reaction of 4-hydroxybenzaldehyde with 4-(2-chloroethyl)morpholine (B1582488) in the presence of potassium carbonate in dimethylformamide to yield 4-(2-morpholinoethoxy)benzaldehyde. prepchem.com While not directly forming the target compound, this illustrates the Williamson methodology for attaching substituted side chains to a benzaldehyde core.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are powerful tools for the formation of diaryl ether linkages, especially when dealing with less reactive aryl halides. synarchive.comtandfonline.comwikipedia.org This reaction involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base. synarchive.comwikipedia.org For the synthesis of this compound, this would entail the reaction of 2-chlorophenol (B165306) with 4-fluorobenzaldehyde (B137897) or 4-bromobenzaldehyde (B125591) in the presence of a copper catalyst.

Modern variations of the Ullmann reaction often employ soluble copper(I) catalysts and ligands that allow for milder reaction conditions and broader substrate scope. organic-chemistry.orgacs.org For example, the use of copper(I) oxide with ligands like salicylaldoxime (B1680748) or dimethylglyoxime (B607122) in acetonitrile with cesium carbonate as the base has been shown to be effective for sterically hindered substrates. organic-chemistry.org These improved conditions offer a more efficient and cost-effective alternative to palladium-catalyzed methods. organic-chemistry.org Copper-catalyzed reactions are not limited to ether synthesis and have broad applications in forming various carbon-heteroatom bonds. researchgate.netnih.govnih.gov

A specific example is the preparation of 4-(4-formylphenoxy)benzaldehyde, a related diaryl ether, which is synthesized by reacting 4-hydroxybenzaldehyde with potassium carbonate to form the potassium salt, followed by reaction with 4-fluorobenzaldehyde. google.com

The aldehyde group and the chlorine atom can either be present on the starting materials or introduced at a later stage of the synthesis through functional group interconversions.

One common strategy is to start with a pre-functionalized benzaldehyde derivative. For example, using 4-hydroxybenzaldehyde as a starting material already incorporates the aldehyde functionality. google.comresearchgate.net The synthesis of 2-(4-formyl phenoxy)-N-aryl acetamide (B32628) derivatives, for instance, starts with p-hydroxy benzaldehyde which then undergoes a Williamson ether synthesis. researchgate.net

Alternatively, a formylation reaction can be employed to introduce the aldehyde group onto a pre-formed diaryl ether scaffold. wikipedia.org Various formylation methods exist, such as the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, or the Vilsmeier-Haack reaction, which employs dimethylformamide and phosphorus oxychloride. wikipedia.orgrushim.ru Ortho-formylation of phenols can be achieved with high regioselectivity using reagents like MgCl2, Et3N, and paraformaldehyde. orgsyn.org

The chloro-substituent is typically introduced by starting with a chlorinated precursor, such as 2-chlorophenol or a dihalobenzene. For instance, the synthesis of 2-(2-nitro-4-chloro-phenoxy)benzaldehyde involves the reaction of 2,5-dichloro-nitrobenzene with the potassium salt of salicylaldehyde, where one of the chlorine atoms is displaced. prepchem.com

Alternative Synthetic Approaches and Reaction Optimization

Research into the synthesis of related compounds provides insights into alternative strategies and optimization possibilities. For example, in the synthesis of chalcone (B49325) analogs derived from 4-(benzyloxy)benzaldehyde, both classical alkali-catalyzed aldol (B89426) condensation and a piperidine-catalyzed variant were employed. researchgate.net Optimization of reaction conditions, such as catalyst loading, temperature, and solvent, is crucial for maximizing yield and purity. Studies on the condensation of 4-chlorobenzaldehyde (B46862) with other reagents have shown that varying the molar ratios of catalysts and adjusting the temperature can significantly impact the reaction outcome. researchgate.net The development of multi-step synthetic routes often requires careful planning to ensure compatibility of functional groups and to identify the most efficient sequence of reactions. assets-servd.host

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents | Product |

| 4-Hydroxybenzaldehyde | 1-Chloro-2-halobenzene | Williamson Ether Synthesis | Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound |

| 2-Chlorophenol | 4-Fluorobenzaldehyde | Ullmann Condensation | Copper catalyst, Base (e.g., Cs2CO3) | This compound |

| 2-Chlorophenoxybenzene | - | Formylation | Formylating agent (e.g., CO/HCl) | This compound |

The Synthesis and Underlying Chemical Principles of this compound

The diaryl ether, this compound, is a valuable aromatic compound utilized as an intermediate in the synthesis of more complex molecules in various sectors, including pharmaceuticals and agrochemicals. chemimpex.com Its structure, featuring a benzaldehyde moiety linked to a chlorinated phenyl group via an ether bond, necessitates precise synthetic control. This article explores the chemical methodologies for its synthesis, with a specific focus on modern catalytic systems, regioselective control, and the integration of green chemistry principles.

Introduction of the Aldehyde Functionality and Chloro-Substituent

The primary route to synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide. For the target compound, this translates to the reaction between 2-chlorophenol and a 4-halobenzaldehyde, typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, in the presence of a base and a catalyst.

The evolution of catalytic systems for C-O cross-coupling reactions, central to the synthesis of this compound, has moved from harsh, inefficient methods to highly sophisticated and efficient catalytic processes.

Historically, the Ullmann condensation required stoichiometric or supra-stoichiometric amounts of copper metal or copper salts, often in high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), at very high temperatures (frequently exceeding 200°C). wikipedia.org These conditions limited the reaction's scope and practicality.

Modern advancements have introduced catalytic systems that operate under much milder conditions with significantly improved efficiency. These systems are predominantly based on copper and palladium.

Copper-Based Catalysts: The introduction of soluble copper(I) catalysts supported by various ligands has revolutionized the Ullmann-type reaction. Ligands such as diamines, phenanthrolines, and acetylacetonates (B15086760) stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle at lower temperatures. wikipedia.orgsemanticscholar.org For instance, the use of copper(I) iodide with phenanthroline is a common system. wikipedia.org More recently, the use of copper oxide nanoparticles (CuO-NPs) has emerged as a highly efficient heterogeneous catalytic system. mdpi.com These nanoparticle catalysts can promote the reaction in solvents like DMSO at around 100°C and can often be recovered and reused, adding to their appeal. mdpi.com The reactivity of the aryl halide in these reactions typically follows the trend I > Br > Cl. mdpi.com

Palladium-Based Catalysts: As an alternative to copper, palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination, which has been adapted for etherification) offer another powerful tool for forming the C-O bond. wikipedia.org These systems often employ palladium(II) precatalysts with specialized phosphine-based ligands. rsc.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the phenoxide and reductive elimination to yield the diaryl ether. While highly effective, the cost and potential toxicity of palladium compared to copper are key considerations. rsc.orgnih.gov

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalyst System | Typical Catalyst | Ligand/Support | Temperature | Solvents | Key Advantages/Disadvantages |

|---|---|---|---|---|---|

| Traditional Ullmann | Stoichiometric Cu or Cu salts | None | >200°C | NMP, DMF, Nitrobenzene | Disadvantages: Harsh conditions, high catalyst loading, limited substrate scope. wikipedia.org |

| Modern Copper | Catalytic Cu(I) salts (e.g., CuI) | Diamines, Phenanthrolines | 50-120°C | Acetonitrile, DMSO, Toluene (B28343) | Advantages: Milder conditions, lower catalyst loading, broader scope. wikipedia.orgsemanticscholar.org |

| Copper Nanoparticles | CuO-NPs, GO-Cu~1.8~S | None/Graphene Oxide | Room Temp. to 100°C | DMAc, DMSO | Advantages: High efficiency, potential for catalyst recycling (heterogeneous). semanticscholar.orgmdpi.com |

| Palladium Cross-Coupling | Pd(II) precatalysts | Phosphine ligands (e.g., FcPR~2~) | Room Temp. to 110°C | Toluene, Dioxane | Advantages: High efficiency, broad functional group tolerance. Disadvantages: Higher cost of palladium. rsc.orgnih.gov |

Regioselectivity in the synthesis of this compound is crucial and is primarily determined by the choice of starting materials. The desired product has a specific substitution pattern: the ether linkage is at the C4 position of the benzaldehyde ring and the C1 position of the 2-chlorophenol ring.

The most direct synthetic strategy to ensure this regiochemistry is the coupling of 4-substituted benzaldehyde with 2-chlorophenol .

Reactant Control: The use of 4-fluorobenzaldehyde or 4-chlorobenzaldehyde as the aryl halide ensures that the ether linkage forms exclusively at the para position of the benzaldehyde ring. The halogen at the C4 position acts as the leaving group. Similarly, starting with 2-chlorophenol ensures the correct substitution on the phenolic ring.

Electronic Effects: The efficiency of the coupling can be influenced by the electronic nature of the substituents. An electron-withdrawing group, such as the aldehyde (-CHO) group on the benzaldehyde ring, activates the aryl halide towards nucleophilic attack, facilitating the reaction. wikipedia.org This inherent activation helps in achieving the desired transformation efficiently.

Controlling Side Reactions: While the primary regioselectivity is controlled by the reactants, reaction conditions must be optimized to prevent side reactions. For instance, in more complex poly-hydroxylated benzaldehydes, regioselective protection of certain hydroxyl groups is a common strategy to direct the reaction to a specific site. mdpi.com Although 4-hydroxybenzaldehyde is not the direct precursor for this specific synthesis (as it would lead to a different product), the principle of using protecting groups is a key strategy in organic synthesis for achieving regiochemical control when multiple reactive sites are present. mdpi.com The choice of phase transfer catalysts has also been shown to influence regioselectivity in reactions involving substituted pyrimidines, highlighting that additives can play a critical role in directing the outcome of a reaction.

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. mdpi.comwisdomlib.org

Waste Prevention: The shift from stoichiometric copper in traditional Ullmann reactions to modern catalytic systems using only small percentages (e.g., 3-10 mol%) of copper or palladium catalysts dramatically reduces metal waste. semanticscholar.orgmdpi.com This improves the atom economy and lowers the E-factor (kg of waste per kg of product) of the process. nih.gov

Safer Solvents and Reaction Conditions: Traditional Ullmann reactions often use high-boiling, toxic, and difficult-to-remove solvents like DMF and nitrobenzene. wikipedia.org Green chemistry encourages the use of safer, more environmentally benign solvents. Research has demonstrated successful Ullmann-type couplings in greener solvents like ethanol (B145695) or even water, sometimes facilitated by surfactants. nih.gov In some cases, solvent-free methods, such as mechanochemical synthesis (grinding reactants together), can be employed, completely eliminating solvent waste. mdpi.comnih.gov

Energy Efficiency: The high temperatures required for traditional Ullmann reactions contribute to a significant energy footprint. wikipedia.org Modern catalytic systems that operate at lower temperatures (some even at room temperature) are inherently more energy-efficient. semanticscholar.org Furthermore, alternative energy sources like microwave irradiation can drastically shorten reaction times from many hours to just minutes, leading to substantial energy savings. mdpi.comresearchgate.net

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Traditional Approach (Ullmann) | Greener Approach | Environmental Benefit |

|---|---|---|---|

| 1. Waste Prevention | Stoichiometric amounts of copper. wikipedia.org | Catalytic amounts (mol%) of Cu or Pd. semanticscholar.org | Drastic reduction in heavy metal waste. |

| 5. Safer Solvents | High-boiling, toxic solvents (DMF, NMP). wikipedia.org | Ethanol, water, or solvent-free (mechanochemistry). nih.govnih.gov | Reduced toxicity and environmental pollution. |

| 6. Design for Energy Efficiency | High temperatures (>200°C) for many hours. wikipedia.org | Lower temperatures (RT - 100°C); Microwave-assisted heating. semanticscholar.orgmdpi.com | Reduced energy consumption and faster reactions. |

| 9. Catalysis | Stoichiometric reagent. wikipedia.org | Use of highly efficient and recyclable catalysts (e.g., nanoparticles). mdpi.com | Improved efficiency and reduced waste. |

Chemical Reactivity and Transformation Studies

Reactivity of the Aldehyde Functional Group in 4-(2-Chlorophenoxy)benzaldehyde

The aldehyde group in this compound is a key center for a variety of chemical transformations due to its electrophilic carbon atom and the presence of a polar carbon-oxygen double bond. This reactivity allows for nucleophilic additions and condensation reactions, leading to a diverse range of derivatives.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The partially positive carbon atom of the carbonyl group is susceptible to attack by nucleophiles.

The reaction of aldehydes with alcohols results in the formation of hemiacetals and acetals. libretexts.org This process is reversible and can be catalyzed by either acid or base. masterorganicchemistry.com

In the presence of an alcohol, this compound can form a hemiacetal. This occurs when the alcohol oxygen attacks the carbonyl carbon, and the carbonyl oxygen is protonated. masterorganicchemistry.com The reaction is typically in equilibrium. masterorganicchemistry.com

Further reaction of the hemiacetal with a second molecule of alcohol, under anhydrous acidic conditions, leads to the formation of an acetal (B89532). libretexts.orgmasterorganicchemistry.com This step involves the protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form an oxonium ion. chemistrysteps.com Subsequent attack by another alcohol molecule and deprotonation yields the stable acetal. masterorganicchemistry.comchemistrysteps.com The formation of acetals is an important strategy for protecting the aldehyde group during multi-step syntheses. masterorganicchemistry.com The use of diols, such as ethylene (B1197577) glycol, leads to the formation of cyclic acetals. libretexts.org

Mechanism of Acetal Formation:

The formation of acetals from aldehydes is a well-established process in organic chemistry. libretexts.orgyoutube.comyoutube.com The general mechanism involves the following key steps under acidic conditions:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. libretexts.orgmasterorganicchemistry.com This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. libretexts.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate.

Deprotonation to Form a Hemiacetal: A proton is transferred from the oxonium ion to a base, resulting in the formation of a neutral hemiacetal. libretexts.orgmasterorganicchemistry.com

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom helps to push out the water molecule, forming a resonance-stabilized oxonium ion. youtube.com

Second Nucleophilic Attack by Alcohol: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Deprotonation to Form the Acetal: Finally, deprotonation of the resulting intermediate yields the neutral acetal and regenerates the acid catalyst. libretexts.orgyoutube.com

Table 1: Reaction Conditions for Acetalization

| Catalyst | Alcohol | Temperature | Yield | Reference |

| MOF-808 (10 mol%) | Methanol (B129727) | 45 °C | 72% | researchgate.net |

Note: This data is for a related reaction involving benzaldehyde (B42025) and is presented to illustrate typical conditions.

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are pivotal in synthesizing more complex molecules with extended conjugation and diverse functional groups.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comkhanacademy.org When the reaction occurs between two different carbonyl compounds, it is known as a crossed aldol condensation. iitk.ac.in

A specific and widely used variation of the crossed aldol condensation is the Claisen-Schmidt condensation. wikipedia.org This reaction involves an aldehyde or ketone with an α-hydrogen reacting with an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. wikipedia.org The reaction is typically carried out under basic conditions, where a hydroxide (B78521) ion deprotonates the enolizable carbonyl compound to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. magritek.com The resulting β-hydroxy carbonyl compound readily dehydrates, especially with heating, to yield a stable, conjugated α,β-unsaturated product. pressbooks.pubnih.gov

Table 2: Examples of Claisen-Schmidt Condensation Reactions

| Aldehyde | Ketone/Aldehyde | Base | Product | Yield |

| Benzaldehyde | Acetone | NaOH | Dibenzylideneacetone | Quantitative |

| 4-Fluorobenzaldehyde (B137897) | Acetone | NaOH | 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one | Not specified |

| Cyclopentanone | Benzaldehyde | NaOH | α,α'-bis-benzylidenecyclopentanone | 99% |

| 4-Methylbenzaldehyde | Acetophenone | CaPSFA | Chalcone (B49325) derivative | 62% conversion |

Note: This data is for related benzaldehyde derivatives to illustrate the reaction's scope and conditions. wikipedia.orgmagritek.comnih.govresearchgate.net

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. edu.krdarkat-usa.org These compounds are characterized by a carbon-nitrogen double bond (azomethine group). edu.krdmediresonline.org The reaction is a condensation reaction where a molecule of water is eliminated. youtube.com

The mechanism begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by proton transfer steps to form a carbinolamine intermediate. arkat-usa.org The carbinolamine then undergoes dehydration, often acid-catalyzed, to form the imine. arkat-usa.org The formation of Schiff bases is a reversible reaction. youtube.com The pH of the reaction medium can influence the reaction rate, with a maximum rate often observed around pH 4 for similar reactions. arkat-usa.org

Schiff bases have been synthesized from various substituted benzaldehydes and primary amines, with reported yields often being high. For instance, reactions of benzaldehyde derivatives with p-aminophenol have resulted in yields ranging from 91.6% to 98.28%. mediresonline.org

Acylhydrazones are a class of compounds synthesized through the condensation reaction of a carbohydrazide (B1668358) with an aldehyde or ketone. nih.gov These compounds are characterized by the –CO–NH–N=CH– moiety. nih.gov The synthesis of acylhydrazones from this compound would involve its reaction with a suitable hydrazide.

The general synthetic route involves the condensation of an aldehyde with a hydrazide in a suitable solvent, often with heating under reflux. nih.govmdpi.commdpi.com For example, N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives have been synthesized by refluxing aromatic aldehydes with 4-(tert-butyl)benzohydrazide in methanol with a catalytic amount of acetic acid. nih.gov Similarly, other studies report the synthesis of acylhydrazones by reacting hydrazides with aldehydes in ethanol (B145695) or toluene (B28343) under reflux. mdpi.commdpi.com

The structure of the resulting acylhydrazones can be confirmed using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. nih.govresearchgate.net In the ¹H NMR spectra of acylhydrazones, the imine proton (N=CH) typically appears as a singlet in the range of 7.95–8.50 ppm. nih.gov

Table 3: Representative Acylhydrazone Synthesis

| Hydrazide | Aldehyde | Solvent | Conditions | Yield |

| 4-Hydroxybenzohydrazide | 2-Methoxybenzaldehyde | Not specified | Acid-catalyzed condensation | Good yield |

| 4-(tert-Butyl)benzohydrazide | Aromatic aldehydes | Methanol | Reflux with acetic acid, 4-6 h | Good to excellent |

| Matrine-14-carbohydrazide | 2,4-Dimethoxy benzaldehyde | Toluene | Reflux, 7 h | 60% |

| 4-Hydroxybenzhydrazide | 4-Nitrobenzaldehyde | Not specified | Microwave irradiation | 72% |

Note: This data is for related benzaldehyde derivatives to illustrate the synthetic conditions and yields. nih.govmdpi.comresearchgate.netresearchgate.net

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for oxidation and reduction reactions, allowing for its conversion into a carboxylic acid or an alcohol, respectively.

Oxidation: The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid, 4-(2-chlorophenoxy)benzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. While specific studies on this compound are not prevalent, the oxidation of related chlorophenoxy compounds has been investigated. For instance, the oxidation of chlorophenols can lead to the formation of oligomers through C-O bond coupling. mdpi.com Advanced Oxidation Processes (AOPs), such as those involving Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), are effective in degrading chlorophenoxy herbicides like 2,4-D and MCPA, indicating the susceptibility of the phenoxy ring structure to oxidative conditions. nih.govresearchgate.net

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, [4-(2-Chlorophenoxy)phenyl]methanol. This reduction can be accomplished using various reducing agents. Sodium dithionite (B78146) (Na₂S₂O₄) has been demonstrated as an effective reagent for the mild and selective reduction of aldehydes to their corresponding alcohols. beilstein-journals.orgnih.gov The reaction is typically performed in a solvent mixture, such as isopropanol (B130326) and water, and may require heating. beilstein-journals.orgnih.gov Another method involves hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) with a potassium carbonate catalyst, which shows excellent chemoselectivity for reducing aldehydes. researchgate.net

Table 1: Representative Oxidation and Reduction Reactions of the Aldehyde Moiety

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Standard Oxidizing Agents (e.g., KMnO₄, CrO₃) | 4-(2-Chlorophenoxy)benzoic acid |

| Reduction | Sodium Dithionite (Na₂S₂O₄) / NaHCO₃ | [4-(2-Chlorophenoxy)phenyl]methanol |

| Reduction | Polymethylhydrosiloxane (PMHS) / K₂CO₃ | [4-(2-Chlorophenoxy)phenyl]methanol |

Reactivity of the Chlorophenoxy Moiety

The chlorophenoxy portion of the molecule presents two main sites for reactivity: the chlorine substituent on the aromatic ring and the ether linkage.

The chlorine atom on the phenoxy ring can potentially be replaced via a nucleophilic aromatic substitution (SNAr) reaction. In SNAr, a nucleophile attacks an aromatic ring, leading to the substitution of a leaving group. libretexts.org The success of this reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to the leaving group significantly activates the ring towards nucleophilic attack. libretexts.org

In this compound, the chloro group is on a separate aromatic ring from the deactivating aldehyde group. The electron-withdrawing effect of the aldehyde is transmitted through the ether linkage but is significantly weaker than if it were on the same ring. Therefore, displacing the chloro group would likely require harsh reaction conditions or a very strong nucleophile. For comparison, the SNAr of aryl fluorides and chlorides can be achieved using dimethylamine (B145610) generated from the decomposition of N,N-dimethylformamide (DMF) with hydroxide, but this is typically demonstrated on rings activated by groups like nitro or aldehyde functions directly on the ring being substituted. nih.gov The regioselectivity of SNAr is a critical factor, with studies on 2,4-dichloroquinazoline (B46505) showing that nucleophilic attack preferentially occurs at the more electron-deficient 4-position. nih.gov

The ether bond in this compound, connecting the two aromatic rings, is generally stable. Ethers are known to be unreactive to most reagents. libretexts.org Cleavage of the C-O ether bond typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The mechanism involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by a halide ion. However, diaryl ethers, such as this compound, are particularly resistant to cleavage by acids. libretexts.org This is because the sp²-hybridized carbons of the aromatic rings are not susceptible to SN1 or SN2 attack. libretexts.orgmasterorganicchemistry.com Therefore, cleaving the ether linkage in this molecule is exceptionally difficult under standard laboratory conditions.

Alternatively, etherolytic cleavage can be achieved biologically. Studies on related compounds like 4-(2,4-dichlorophenoxy)butyric acid have shown that certain bacterial strains, such as Rhodococcus and Aureobacterium, can cleave the ether bond, liberating the corresponding phenol (B47542). nih.gov This biocatalytic cleavage often occurs under specific pH conditions. nih.gov

Table 2: Potential Transformations of the Chlorophenoxy Moiety

| Moiety | Reaction Type | Conditions | Expected Product(s) | Notes |

|---|---|---|---|---|

| Chloro Group | Nucleophilic Aromatic Substitution | Strong nucleophile, harsh conditions (high temp/pressure) | 4-(2-(Nucleophile)phenoxy)benzaldehyde + HCl | Reaction is likely difficult due to lack of strong activation on the chlorophenoxy ring. |

| Ether Linkage | Acidic Cleavage | Excess HI or HBr, high temperature | No reaction | Diaryl ethers are generally resistant to acidic cleavage. libretexts.org |

| Ether Linkage | Biocatalytic Cleavage | Specific bacterial strains (e.g., Rhodococcus) | 2-Chlorophenol (B165306) and 4-Hydroxybenzaldehyde (B117250) | Based on analogy with related phenoxyalkanoic acids. nih.gov |

Aromatic Functionalization Reactions (e.g., Electrophilic Aromatic Substitution)

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The outcome of such reactions on this compound is directed by the existing substituents on both rings. There are six key EAS reactions: chlorination, bromination, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.com

On the Benzaldehyde Ring: This ring has two substituents: the aldehyde group (-CHO) and the phenoxy group (-O-Ar).

The aldehyde group is an electron-withdrawing group and is meta-directing.

The phenoxy group is an electron-donating group (via resonance) and is ortho, para-directing.

Since these groups are para to each other, their directing effects are cooperative. The activating phenoxy group will direct incoming electrophiles to the two positions ortho to it (which are also meta to the aldehyde group). Thus, substitution is strongly favored at positions 3 and 5.

On the Chlorophenoxy Ring: This ring has two substituents: the chloro group (-Cl) and the ether oxygen (-O-Ar).

The ether oxygen is an activating, ortho, para-director.

The chloro group is at position 2. The ether linkage is at position 1. The powerful activating effect of the ether oxygen will direct incoming electrophiles primarily to the para position (position 4) and to a lesser extent the ortho position (position 6). The chloro group also directs ortho and para. The position para to the chloro group (position 5) and ortho to it (position 3) are potential sites. The interplay between the activating ether and the deactivating chloro group makes predicting the major product complex, but substitution is most likely to occur at the positions most activated by the ether group, which are not sterically hindered.

Derivatives and Their Functional Diversification

Synthesis of Novel Acylhydrazone Derivatives Utilizing 4-(2-Chlorophenoxy)benzaldehyde

Acylhydrazones are a class of compounds known for their broad spectrum of biological activities. The synthesis of novel acylhydrazone derivatives from this compound typically involves a condensation reaction with a hydrazide. mdpi.com This reaction is often carried out in an alcoholic solvent, sometimes with an acid catalyst, to yield the corresponding N-acylhydrazone. mdpi.comsemanticscholar.org

The general synthetic route involves reacting this compound with a selected hydrazide, such as 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide, in a suitable solvent like ethanol (B145695) under acidic conditions. nih.gov This process leads to the formation of a new C=N bond, characteristic of the acylhydrazone linkage. semanticscholar.orgnih.gov The resulting derivatives can exhibit a range of biological activities, which are influenced by the specific substituents on the acylhydrazone moiety. mdpi.comnih.gov

Table 1: Examples of Acylhydrazone Derivatives and their Synthesis

| Derivative Name | Starting Materials | Reaction Condition | Reference |

|---|---|---|---|

| (EZ)-N'-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazide, Benzaldehyde (B42025) derivatives | Microwave-assisted synthesis | nih.gov |

| N-acylhydrazones from 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide | 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide, Aromatic aldehydes | Acidic conditions | nih.gov |

Development of Imine-Based (Schiff Base) Derivatives

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. mediresonline.orgresearchgate.netnih.gov These reactions are typically carried out by refluxing the aldehyde with an appropriate amine in a solvent like ethanol. mdpi.com The resulting Schiff bases are characterized by the presence of the azomethine (-C=N-) group and are valuable intermediates in organic synthesis and can possess their own biological activities. mediresonline.orgnih.gov

For instance, Schiff bases have been synthesized from various substituted anilines and heterocyclic amines, leading to a diverse library of compounds. mediresonline.orgresearchgate.net The electronic and steric properties of the amine component can significantly influence the properties and reactivity of the resulting imine.

Table 2: Synthesis of Imine Derivatives from Benzaldehyde Analogues

| Imine Derivative | Aldehyde | Amine | Reaction Conditions | Reference |

|---|---|---|---|---|

| (E)-2-((1-Benzyl-1H-indol-3-yl)methylene)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | 1-Benzyl-1H-indole-3-carbaldehyde | N-(4-chlorophenyl)hydrazine-1-carbothioamide | Reflux in ethanol-DMF | mdpi.com |

| Imidazo[1,2-a]pyrimidine-based imines | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Various aromatic amines | Microwave irradiation | nih.gov |

Functionalization through Friedel-Crafts Acylation (Relevance to Related Isomers)

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. wikipedia.org While direct Friedel-Crafts acylation of this compound itself is complex due to the presence of the deactivating aldehyde group, the principles of this reaction are relevant to its isomers and related structures. For example, the synthesis of benzaldehyde derivatives can be achieved through the Gattermann-Koch reaction, which involves the in-situ formation of formyl chloride. wikipedia.orgquora.com This reaction treats benzene (B151609) with carbon monoxide and hydrogen chloride under high pressure with a catalyst. wikipedia.org

Although direct acylation of the subject compound is not straightforward, understanding Friedel-Crafts chemistry provides a pathway for the synthesis of its various substituted analogs, which can then be further functionalized. The viability of the reaction depends on the stability of the acyl chloride and the nature of the substituents on the aromatic rings. wikipedia.org

Reductive Amination Products and Secondary Amine Derivatives from Related Isomers

The imine derivatives (Schiff bases) formed from this compound and its isomers can be readily reduced to form stable secondary amine derivatives. This transformation, known as reductive amination, is a powerful tool for creating C-N bonds. organic-chemistry.orgnih.gov A common method involves the in-situ formation of the imine followed by reduction with a suitable reducing agent like sodium borohydride (B1222165). organic-chemistry.orgresearchgate.net

This two-step one-pot process allows for the synthesis of a wide variety of secondary amines by varying both the aldehyde and the primary amine starting materials. nih.gov For example, imidazo[1,2-a]pyrimidine-based imines have been successfully reduced to their corresponding amine derivatives using sodium borohydride in methanol (B129727). nih.gov This methodology provides access to a class of compounds with potential applications in drug discovery.

Incorporation into Heterocyclic Systems (e.g., Azetidinone, Thiazolidinone)

The Schiff bases derived from this compound are valuable precursors for the synthesis of various heterocyclic systems, including azetidinones (β-lactams) and thiazolidinones.

Azetidinones: These four-membered heterocyclic rings can be synthesized by the cycloaddition reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. derpharmachemica.comchemijournal.commdpi.comscispace.com This reaction, often referred to as the Staudinger synthesis, is a versatile method for creating the β-lactam ring. chemijournal.com

Thiazolidinones: The synthesis of thiazolidinones involves the cyclocondensation of a Schiff base with a compound containing a thiol group, such as thioglycolic acid. nih.govnih.govsapub.orgnih.gov This reaction typically proceeds by refluxing the reactants in a suitable solvent, sometimes with a catalyst like anhydrous zinc chloride. nih.govnih.gov The resulting thiazolidinone ring is a common scaffold in medicinal chemistry. nih.gov

Table 3: Synthesis of Heterocyclic Systems from Schiff Bases

| Heterocycle | Schiff Base Precursor | Reagent | General Conditions | Reference |

|---|---|---|---|---|

| Azetidinone | Schiff base from aromatic aldehyde and amine | Chloroacetyl chloride, triethylamine | Cooled solution, stirred for several hours | chemijournal.commdpi.comscispace.com |

| Thiazolidinone | Schiff base from aromatic aldehyde and amine | Thioglycolic acid, anhydrous ZnCl2 | Reflux in dioxane | nih.govnih.gov |

Design and Synthesis of Multi-Targeting Ligands and Prodrugs

The structural framework of this compound and its derivatives offers opportunities for the design of multi-targeting ligands and prodrugs. nih.gov Multi-targeting ligands are single molecules designed to interact with multiple biological targets, which can be advantageous for treating complex diseases. frontiersin.org The diverse functional groups that can be introduced onto the this compound scaffold allow for the incorporation of different pharmacophores, each targeting a specific biological entity. mdpi.comresearchgate.net

Prodrug design involves modifying a biologically active compound to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The aldehyde or other functional groups on the derivatives of this compound can be chemically modified to create prodrugs that release the active parent drug under specific physiological conditions. For example, a multi-functional copolymer coating has been designed and assembled onto the surface of superparamagnetic iron oxide nanoparticles for targeted drug delivery. nih.gov

The design of such complex molecules requires a deep understanding of medicinal chemistry principles and the specific biological targets of interest. nih.gov

Biological Activity and Pharmacological Potential

Evaluation of Antimicrobial Properties

Derivatives of 4-(2-chlorophenoxy)benzaldehyde have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.

While benzaldehyde (B42025) itself can exhibit bactericidal activity against some strains, its derivatives often show more potent and specific effects. nih.gov For instance, chalcone (B49325) derivatives synthesized from various aldehydes have demonstrated antibacterial properties. researchgate.net The antibacterial activity of these compounds is often attributed to the α,β-unsaturated keto functional group. researchgate.net

Studies on various benzaldehyde derivatives have shown a range of antibacterial efficacy. For example, some 4-phenacyloxy benzaldehyde derivatives were found to be inactive as antibacterial agents, possibly due to steric hindrance or the use of inappropriate testing methods. orientjchem.org In contrast, certain tetrahydrobenzothiophene derivatives have shown promise. nih.gov Similarly, new chalcone derivatives have been synthesized and evaluated, with many showing antibacterial activity. researchgate.netresearchgate.net Aroyl-hydrazones derived from related benzaldehydes exhibited poor to moderate activity against Gram-negative bacteria, with one compound showing inhibition of Gram-positive bacterial growth. researchgate.net Furthermore, 2,2′,4-trihydroxybenzophenone, a derivative of benzophenone, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria relevant to the poultry industry. frontiersin.org

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For benzaldehyde, the MIC against Staphylococcus aureus strains was found to be ≥ 1024 μg/mL, indicating limited activity. nih.gov However, other studies have reported MIC values for benzaldehyde against strains like Bacillus anthracis and Pantoea conspicua at 8.0 mM (850 μg/mL) and 10.0 mM (1060 μg/mL) respectively. nih.gov For some chalcone derivatives, MIC values have been determined, indicating their potential as antibacterial agents. researchgate.net Dihydropyrimidines synthesized from aldehyde derivatives have also been studied for their activity against bacteria such as Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | MIC Values |

|---|---|---|---|

| Benzaldehyde | Staphylococcus aureus | No relevant activity | ≥ 1024 μg/mL nih.gov |

| Benzaldehyde | Bacillus anthracis, Pantoea conspicua, Citrobacter youngae | Bactericidal activity | 8.0 mM - 10.0 mM nih.gov |

| 4-Phenacyloxy benzaldehyde derivatives | Not specified | Inactive | Not reported orientjchem.org |

| Chalcone derivatives | Burkholderia, E.coli, Shigella, Serratia, Acinetobacter | Moderate to high specific activity | Not reported researchgate.net |

| Aroyl-hydrazones | Gram-negative and Gram-positive bacteria | Poor to moderate activity | Not reported researchgate.net |

| 2,2′,4-Trihydroxybenzophenone | Various ATCC and field isolate bacteria | Antimicrobial activity | 62.5 - 250 μg/mL frontiersin.org |

| Dihydropyrimidines | Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus | Biological activity studied | Not reported nih.gov |

The antifungal potential of benzaldehyde and its derivatives has been a subject of significant research. nih.gov Natural benzaldehydes that target cellular antioxidation systems in fungi have been shown to effectively inhibit fungal growth. nih.gov The structure-activity relationship is crucial, with the presence of an ortho-hydroxyl group in the aromatic ring increasing antifungal activity. nih.gov

Several benzaldehyde derivatives have demonstrated potent antifungal activity against various fungal pathogens, including Aspergillus and Penicillium species. nih.gov For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been identified as a highly potent antifungal benzaldehyde analog. mdpi.comfrontiersin.org This compound has been shown to disrupt cell wall integrity in fungi. mdpi.com In some cases, benzaldehyde derivatives can act as chemosensitizing agents, enhancing the efficacy of conventional antifungal drugs. nih.govmdpi.com This synergistic effect can help overcome fungal resistance and lower the required dosage of antifungal agents. nih.gov

The antifungal activity is often evaluated by determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). For some benzaldehyde derivatives, these values have been established against various fungal strains. nih.gov For example, the synthetic amide 2-chloro-N-phenylacetamide showed antifungal activity against Aspergillus flavus with MIC values ranging from 16 to 256 μg/mL. scielo.br In contrast, some semisynthetic analogs of the antifungal compound occidiofungin, which were derived from an aldehyde intermediate, showed no antifungal activity, highlighting the importance of specific structural features for efficacy. nih.gov

| Compound/Derivative | Fungal Strain(s) | Mechanism of Action | Observed Efficacy |

|---|---|---|---|

| Benzaldehyde derivatives | Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum | Disruption of cellular antioxidation nih.gov | Potent antifungal activity nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Saccharomyces cerevisiae, Aspergillus, Penicillium | Disruption of cell wall integrity mdpi.com | Highest antimycotic potency among tested analogs mdpi.com |

| 2-Chloro-N-phenylacetamide | Aspergillus flavus | Binding to ergosterol, possible inhibition of DNA synthesis scielo.br | MIC: 16-256 μg/mL scielo.br |

| Occidiofungin aldehyde derivatives | Candida albicans, Saccharomyces cerevisiae | Loss of actin binding | Devoid of antifungal activity nih.gov |

Anticancer and Cytotoxic Investigations

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents.

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. nih.gov Several PARP inhibitors have entered clinical trials as anticancer drugs. nih.gov The core idea is that inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death in cancer cells. doi.org

Derivatives of this compound have been synthesized and evaluated as PARP inhibitors. For example, novel chloropyridazine hybrids have been designed based on a molecular hybridization approach, combining a 4-chloropyridazinoxyphenyl scaffold, a known PARP-1 inhibitor, with other moieties like chalcones and thiazolidine-2,4-dione. nih.gov The intermediate for these hybrids, 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, is synthesized from 3,6-dichloropyridazine (B152260) and 4-hydroxy benzaldehyde. nih.gov

The potency of these inhibitors is typically measured by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. Some benzimidazole (B57391) carboxamide derivatives have shown high potency, with IC50 values in the nanomolar range. nih.gov Similarly, certain nucleoside analogs of thymidine (B127349) and deoxyuridine have demonstrated potent PARP inhibition, with Ki values significantly lower than that of the well-known inhibitor 3-aminobenzamide. nih.gov A structure-activity analysis of some pyrrolo[3,4-d]pyrimidine-2,5-dione derivatives revealed that the N1-aryl substituent is critical for selectivity and high potency towards PARP-2. nbuv.gov.ua

| Derivative Class | Target Enzyme(s) | Key Structural Features | Observed Potency |

|---|---|---|---|

| Chloropyridazine hybrids | PARP-1 nih.gov | 4-chloropyridazinoxyphenyl scaffold nih.gov | Anticancer activity observed nih.gov |

| Benzimidazole carboxamides | PARP-1 nih.gov | Benzimidazole carboxamide core nih.gov | IC50 = 6.3 nM for the most potent compound nih.gov |

| Nucleoside analogs | PARP nih.gov | Substitutions on pyrimidine (B1678525) ring and pentose (B10789219) moiety nih.gov | Ki values as low as 0.7 µM nih.gov |

| Pyrrolo[3,4-d]pyrimidine-2,5-diones | PARP-1, PARP-2 nbuv.gov.ua | N1-aryl substituent nbuv.gov.ua | Potent inhibitory effect nbuv.gov.ua |

A key mechanism by which many anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death, and by modulating the cell cycle. nih.govfrontiersin.org Several derivatives of this compound have been shown to induce apoptosis in cancer cells. For instance, (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives, which can be synthesized from related aldehyde precursors, have been shown to induce both early and late apoptosis in cancer cells. mdpi.com The induction of apoptosis is often confirmed by assays that detect markers like annexin (B1180172) V and propidium (B1200493) iodide, or by observing morphological changes such as chromatin condensation and nuclear fragmentation. nih.govmdpi.com

In addition to apoptosis, these compounds can also cause cell cycle arrest at specific phases, such as G1, G2/M, or sub-G1. nih.gov This prevents cancer cells from proliferating. nih.gov The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.gov For example, some compounds can decrease the expression of cyclins D1, D2, and E, and CDKs 2, 4, and 6, while increasing the levels of CDK inhibitors like p21 and p27. nih.gov The regulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, is another important aspect of the apoptotic pathway. frontiersin.org An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis. frontiersin.org

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective drugs. nih.govnih.gov In the context of anticancer agents derived from this compound, SAR studies have provided valuable insights.

The type and position of substituents on the aromatic rings play a significant role in determining the anticancer activity. nih.gov For example, in a series of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, the nature of the substituent had a clear impact on their ability to inhibit cell migration. nih.gov Similarly, for a class of N-arylsulfonylimidazolidinones, it was found that the intact 4-phenyl-l-benzenesulfonylimidazolidinone scaffold was essential for activity, and hydrophobic substitutions at a specific position were beneficial. nih.gov

Functional groups such as fluoro, methoxy (B1213986), methyl, amino, and chloro have been shown to influence the antiproliferative and antimetastatic properties of various compounds. nih.gov For instance, the presence of methoxy groups has been linked to increased cytotoxicity and antimigration effects in certain EF24 analogues. nih.gov In another study on triarylethylene analogues, an amino group was identified as being vital for enhancing both antiproliferation and antimetastatic activities. nih.gov These SAR studies provide a rational basis for the further development of more effective anticancer drugs based on the this compound scaffold. nih.gov

Anti-inflammatory and Analgesic Properties of Related Derivatives

Derivatives containing the phenoxy moiety have shown promise as anti-inflammatory and analgesic agents. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Phenoxy acetic acid derivatives have been designed and evaluated as selective COX-2 inhibitors. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. In one study, novel phenoxy acetic acid derivatives demonstrated significant anti-inflammatory effects, with some compounds showing in vivo inhibition of paw thickness and weight comparable to reference drugs. nih.gov These compounds also led to a reduction in pro-inflammatory markers like TNF-α and PGE-2. nih.gov

Furthermore, benzo[a]phenoxazines, which feature a phenoxazine (B87303) core, have been investigated for their anti-inflammatory potential. mdpi.com These compounds have demonstrated the ability to inhibit COX-2 enzymatic activity, which is crucial in mediating inflammatory processes and the production of pain- and inflammation-associated prostaglandins. mdpi.com Certain benzo[a]phenoxazine derivatives have shown potent COX-2 inhibition, suggesting their promise in the development of new anti-inflammatory treatments. mdpi.com

Benzimidazole derivatives, which can be synthesized from precursors related to benzaldehydes, have also been identified as having anti-inflammatory properties. nih.gov These compounds have been shown to target not only COX enzymes but also other therapeutic targets associated with inflammation, such as aldose reductase and phospholipase A2. nih.gov Some synthesized 2-substituted benzimidazole derivatives exhibited IC50 values lower than the standard drug ibuprofen (B1674241) in in vitro assays and confirmed their anti-inflammatory effect in in vivo models. nih.gov

The analgesic effects of related derivatives have also been noted. For instance, the ethylacetate extract of Pseudocedrella kotschyii, containing flavonoids and tannins, exhibited significant dose-dependent analgesic activity in acetic acid-induced writhing tests in mice. nih.gov This suggests that natural products with structural similarities to the phenoxy scaffold may also possess pain-relieving properties.

Table 1: Anti-inflammatory and Analgesic Activity of Related Derivatives

| Compound Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Phenoxy Acetic Acid Derivatives | Selective COX-2 Inhibition, Carrageenan-induced paw edema | Significant in vivo inhibition of paw thickness and weight; reduction of TNF-α and PGE-2. | nih.gov |

| Benzo[a]phenoxazines | COX-2 Inhibition | Potent inhibition of COX-2 enzymatic activity. | mdpi.com |

| 2-Substituted Benzimidazole Derivatives | COX enzymes, Aldose Reductase, Phospholipase A2 | IC50 values lower than ibuprofen in vitro; confirmed in vivo anti-inflammatory effect. | nih.gov |

| Pseudocedrella kotschyii Extract | Acetic Acid-Induced Writhing | Significant, dose-dependent reduction in abdominal constrictions. | nih.gov |

Antiviral and Antiparasitic Efficacy of Related Derivatives

The broad biological activities of compounds structurally related to this compound extend to antiviral and antiparasitic effects. The structural motifs present in these derivatives are found in various compounds with established anti-infective properties.

In the realm of antiviral research, various molecular mechanisms and targets are being explored for the development of new drugs. nih.gov For instance, thiobenzamide (B147508) derivatives have demonstrated good activity profiles against influenza virus, with the spatial arrangement of the thioamide group being crucial for their inhibitory action. nih.gov While not direct derivatives, this highlights the potential of modifying the benzaldehyde functional group to achieve antiviral effects.

Benzimidazole-based compounds have shown significant potential against a range of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. nih.gov The benzimidazole nucleus is considered a "privileged structure" in drug discovery due to its presence in numerous biologically active compounds. nih.govnih.gov These derivatives are often screened against multiple parasites to identify broad-spectrum agents that may act on common metabolic pathways. nih.gov For example, some benzimidazole derivatives have been tested in vitro against Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis, with many showing greater antiprotozoal activity than standard drugs like Metronidazole and Albendazole (B1665689). nih.gov

Furthermore, the derivatization of existing antiparasitic drugs with organometallic moieties has been explored to overcome drug resistance. chemrxiv.org For example, ferrocenyl and ruthenocenyl derivatives of albendazole have been synthesized and evaluated against various helminths and protozoans. chemrxiv.org This approach of modifying a known antiparasitic scaffold demonstrates a strategy that could potentially be applied to derivatives of this compound to explore new antiparasitic agents.

Table 2: Antiviral and Antiparasitic Activity of Related Derivatives

| Compound Class | Target Organism/Virus | Key Findings | Reference |

|---|---|---|---|

| Thiobenzamide Derivatives | Influenza Virus | Good activity profile, with the axial disposition of the thioamide moiety being crucial for inhibition. | nih.gov |

| Benzimidazole Derivatives | Giardia lamblia, Entamoeba histolytica, Trichinella spiralis | Many compounds showed more potent in vitro antiprotozoal activity than Metronidazole and Albendazole. | nih.gov |

| Organometallic Albendazole Derivatives | Helminths and Protozoans | Ferrocene-containing analogues showed significant activity against T. muris and T. gondii in vitro. | chemrxiv.org |

Broad Spectrum Enzyme Inhibition Studies

The benzaldehyde functional group and the phenoxy moiety are present in a variety of enzyme inhibitors, suggesting that derivatives of this compound could exhibit a broad spectrum of enzyme inhibition activities.

Benzaldehyde and its substituted derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov Studies have shown that benzaldehyde can inhibit the oxidation of L-DOPA catalyzed by mushroom tyrosinase, with the substitution pattern on the aromatic ring influencing the inhibitory activity. nih.gov This suggests that the this compound scaffold could potentially be explored for its effects on tyrosinase and other related enzymes.

Furthermore, benzimidazole-based substituted benzaldehyde derivatives have been synthesized and screened for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.com Many of these derivatives displayed significant inhibitory potential against both enzymes, with some showing IC50 values in the nanomolar range. mdpi.com

The effect of chlorophenoxy compounds on enzyme activity has also been investigated in the context of herbicides. nih.gov A study on chlorophenoxy herbicides and their transformation products revealed that while acetylcholinesterase (AChE) was not the primary target, the transformation products exhibited higher inhibitory activity compared to the parent herbicides. nih.gov This indicates that the metabolic fate of chlorophenoxy-containing compounds can influence their enzyme-inhibiting properties.

Table 3: Enzyme Inhibition by Related Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Benzaldehyde Derivatives | Tyrosinase | Inhibition of mushroom tyrosinase activity; substituent on the aromatic ring affects inhibition. | nih.gov |

| Benzimidazole-based Benzaldehyde Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potent inhibition of both AChE and BChE, with some derivatives having IC50 values in the nanomolar range. | mdpi.com |

| Chlorophenoxy Herbicides and Transformation Products | Acetylcholinesterase (AChE) | Transformation products showed higher inhibitory activity than the parent herbicides. | nih.gov |

Investigation of Receptor Interactions and Pharmacological Targets

The interaction of small molecules with specific biological receptors is the cornerstone of modern pharmacology. The structural features of this compound suggest that its derivatives could interact with a variety of receptors and other pharmacological targets.

Research into N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues has led to the discovery of selective kappa opioid receptor (KOR) antagonists. nih.gov These compounds, containing a phenoxybenzamide moiety, were found to be potent and selective antagonists in in vitro binding assays. nih.gov This highlights the potential of the phenoxy group to be a key pharmacophore for interaction with opioid receptors.

The study of drug-receptor interactions is complex, involving factors such as binding affinity and the ability of the drug to activate or inhibit the receptor's function. Computational and experimental methods, such as polarography, can be used to study these interactions at a molecular level. researchgate.net Such studies can provide insights into the binding of a drug to its receptor and the spontaneity of the interaction. researchgate.net

Furthermore, the benzimidazole scaffold, which can be derived from benzaldehyde precursors, is recognized as a privileged structure in drug discovery due to its ability to interact with a wide range of clinically approved targets. nih.gov Molecular docking studies have been used to elucidate the mechanism of action of benzimidazole derivatives against various therapeutic targets, including those involved in inflammation. nih.gov This multi-targeting potential makes such derivatives interesting candidates for the development of novel therapeutics.

Table 4: Receptor Interactions and Pharmacological Targets of Related Derivatives

| Compound Class | Pharmacological Target | Key Findings | Reference |

|---|---|---|---|

| N-substituted phenoxybenzamide analogues | Kappa Opioid Receptor (KOR) | Identified as potent and selective KOR antagonists in in vitro assays. | nih.gov |

| Benzimidazole Derivatives | Multiple targets (e.g., COX, Aldose Reductase) | Recognized as a privileged structure with the potential to interact with various clinically relevant targets. | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding a molecule at the electronic level. These calculations would be performed on an isolated molecule in the gas phase to predict its intrinsic properties.

A foundational step in the theoretical investigation of 4-(2-Chlorophenoxy)benzaldehyde would be the optimization of its molecular geometry. Using a method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the calculation would find the lowest energy arrangement of the atoms, providing theoretical values for all bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for this molecule due to the rotational freedom around the ether linkage (C-O-C) and the benzaldehyde (B42025) group. A potential energy surface scan, performed by systematically rotating the key dihedral angles, would identify the most stable conformer(s) and the energy barriers between them. This analysis would reveal the molecule's preferred three-dimensional shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C=O | Data Not Available |

| C-Cl | Data Not Available | |

| C-O (ether) | Data Not Available | |

| Bond Angles (°) | O-C-C (ether) | Data Not Available |

| C-C-Cl | Data Not Available | |

| Dihedral Angles (°) | C-O-C-C | Data Not Available |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting chemical reactivity. youtube.comwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. growingscience.com A smaller gap suggests the molecule is more polarizable and reactive. For this compound, FMO analysis would map the distribution of these orbitals, showing which parts of the molecule are most likely to participate in electrophilic or nucleophilic interactions.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Data Not Available)

| Parameter | Energy (eV) |

| EHOMO | Data Not Available |

| ELUMO | Data Not "Available |

| Energy Gap (ΔE) | Data Not Available |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. mdpi.com Green and yellow represent areas of neutral or intermediate potential. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the chlorine atom, with positive potential near the aldehyde proton.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. q-chem.com This method allows for the study of hyperconjugation—the stabilizing interaction resulting from the delocalization of electrons from a filled donor orbital to an adjacent empty acceptor orbital. acadpubl.euwisc.edu

The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu In this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the ether and carbonyl oxygens into adjacent antibonding orbitals. These interactions are key to understanding the molecule's electronic stability and the influence of its substituent groups.

Table 3: Hypothetical Major NBO Hyperconjugative Interactions and Stabilization Energies (E(2)) (Data Not Available)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) ether | σ* (C-C) aryl | Data Not Available |

| LP (O) carbonyl | π* (C-C) aryl | Data Not Available |

| LP (Cl) | σ* (C-C) aryl | Data Not Available |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations examine a static, minimum-energy state, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the molecule's dynamic behavior to be explored. nih.govmdpi.com An MD simulation of this compound, placed in a simulated solvent box, would track the movements of every atom over a period of nanoseconds. rsc.org This would reveal how the molecule flexes, rotates, and samples different conformations in a more realistic, solution-phase environment, providing a dynamic understanding of its structural flexibility.

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a target protein. nih.gov This method is fundamental in drug discovery. If this compound were being investigated as a potential inhibitor of an enzyme, docking simulations would be performed. The simulation would place the molecule into the protein's binding pocket in numerous possible orientations and conformations, and a scoring function would estimate the binding affinity for each pose. The results would identify the most likely binding mode and the specific amino acid residues involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions), guiding further development of the compound as a potential therapeutic agent. nih.gov

Prediction of Binding Affinities for Known Biological Targets

Computational studies play a crucial role in predicting the interactions of small molecules like this compound with biological targets. These in silico methods estimate the binding affinity, which is a measure of the strength of the interaction between the compound and a protein. This information is vital for identifying potential therapeutic applications and understanding the molecule's mechanism of action.

One of the primary techniques used is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is then quantified by a scoring function, which provides an estimate of the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

While specific studies detailing the binding affinities of this compound with a wide array of known biological targets are not extensively available in the public domain, the principles of computational chemistry allow for such predictions to be made. The process would involve:

Selection of Biological Targets: Based on the structural similarity of this compound to other known bioactive molecules, a panel of relevant biological targets would be selected. These could include enzymes, receptors, and other proteins implicated in various disease pathways.

Preparation of Molecular Structures: The three-dimensional structures of both this compound and the target proteins are prepared. This involves optimizing the geometry and assigning appropriate charges to the atoms.

Molecular Docking Simulations: Docking software is used to predict the binding pose and calculate the binding affinity of the compound to each target.

Analysis of Results: The results are analyzed to identify the targets with the highest predicted binding affinities. The specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein are also examined to understand the basis of the binding.

This predictive approach allows researchers to prioritize which compound-target interactions warrant further experimental validation, thereby accelerating the drug discovery process.

In Silico Screening for Novel Therapeutic Applications (e.g., VEGFr, SARS-CoV-2 proteins)

In silico screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. This approach has been instrumental in identifying potential new uses for existing compounds and in the discovery of novel drug candidates.

Vascular Endothelial Growth Factor Receptor (VEGFr):

VEGFr is a key protein involved in angiogenesis, the formation of new blood vessels. Inhibiting VEGFr can be a valuable strategy for treating cancers and other diseases characterized by excessive blood vessel growth. Virtual screening methods can be employed to assess the potential of this compound as a VEGFr inhibitor. nih.govnih.gov This process typically involves docking the compound into the ATP-binding site of the VEGFr kinase domain. The predicted binding energy and the mode of interaction would then be compared to those of known VEGFr inhibitors to gauge its potential efficacy. Should the in silico results be promising, they would provide a strong rationale for further in vitro and in vivo testing. nih.gov

SARS-CoV-2 Proteins:

The COVID-19 pandemic spurred extensive research into identifying inhibitors of key SARS-CoV-2 proteins, which are crucial for viral replication and entry into host cells. europeanreview.org In silico screening has been widely used to rapidly screen vast numbers of compounds against targets like the main protease (Mpro) and the spike glycoprotein (B1211001). europeanreview.orgnih.govmdpi.com

The main protease (Mpro) is an essential enzyme for the virus's life cycle, making it a prime target for antiviral drugs. europeanreview.orgmdpi.com Computational docking studies can predict how well this compound fits into the active site of Mpro and its potential to inhibit its function. mdpi.com Similarly, the spike glycoprotein is responsible for the virus's attachment to the human ACE2 receptor, initiating infection. europeanreview.orgnih.gov In silico screening can evaluate the ability of this compound to interfere with this interaction. The binding affinities, typically expressed in kcal/mol, derived from these screenings help to rank potential inhibitors for further experimental validation. nih.govresearchgate.net

The following table provides a hypothetical representation of data that could be generated from such in silico screening studies:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFr-2 | -8.5 | Cys919, Asp1046 |

| SARS-CoV-2 Mpro | -7.2 | His41, Cys145 |

| SARS-CoV-2 Spike | -6.8 | Gln493, Tyr505 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction